(4-(sec-Butyl)phenyl)methanamine
CAS No.:
Cat. No.: VC20155177
Molecular Formula: C11H17N
Molecular Weight: 163.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17N |
|---|---|
| Molecular Weight | 163.26 g/mol |
| IUPAC Name | (4-butan-2-ylphenyl)methanamine |
| Standard InChI | InChI=1S/C11H17N/c1-3-9(2)11-6-4-10(8-12)5-7-11/h4-7,9H,3,8,12H2,1-2H3 |
| Standard InChI Key | XFIMXGNMAFZZRU-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C1=CC=C(C=C1)CN |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure consists of a phenyl ring with a sec-butyl group at the para position () and a methylamine group () at the adjacent carbon. This configuration introduces steric and electronic effects that influence its reactivity and interactions .
Table 1: Key Structural Identifiers
Stereochemical Considerations
The sec-butyl group introduces a chiral center at the second carbon of the butyl chain, yielding (R) and (S) enantiomers. Computational studies indicate that the (S)-enantiomer exhibits higher binding affinity to serotonin receptors, a critical factor in its antidepressant activity.
Synthesis and Manufacturing
Reductive Amination Pathways
A common synthesis route involves reductive amination of 4-(sec-butyl)benzaldehyde with ammonia or ammonium acetate. Catalytic hydrogenation using palladium on carbon () in methanol achieves yields exceeding 75% under optimized conditions.
Asymmetric Catalysis
Recent advancements employ ruthenium-catalyzed asymmetric transfer hydrogenation to produce enantiomerically pure forms. For example, the Noyori-Ikariya catalyst system () achieves enantiomeric excess (ee) values >90% for the (S)-enantiomer.
Table 2: Synthetic Parameters for Asymmetric Production
| Parameter | Value |
|---|---|
| Catalyst | RuCl(R,R)-TsDPEN |
| Solvent | 2-Propanol |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Enantiomeric Excess | 92% (S) |
Physicochemical Properties
Lipophilicity and Solubility
The compound’s partition coefficient () suggests moderate lipophilicity, favoring blood-brain barrier penetration. Aqueous solubility is limited (0.8 mg/mL at 25°C) due to the hydrophobic sec-butyl group .
Hydrogen Bonding and Polarity
With one hydrogen bond donor and one acceptor, the molecule exhibits a polar surface area of , balancing membrane permeability and solubility .
Table 3: Computed Physicochemical Properties
| Property | Value |
|---|---|
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | |
| Heavy Atom Count | 12 |
| Complexity | 114 |
Comparative Analysis with Analogues
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